molecular formula C17H20N2O4S B2620740 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034242-09-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2620740
CAS No.: 2034242-09-4
M. Wt: 348.42
InChI Key: RUTLIWOJZHLCCE-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea features a urea core linked to a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 5-hydroxy-3-(thiophen-2-yl)pentyl chain.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-8-6-12(16-2-1-9-24-16)5-7-18-17(21)19-13-3-4-14-15(10-13)23-11-22-14/h1-4,9-10,12,20H,5-8,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLIWOJZHLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiophene Ring: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by using thiophene-2-carboxylic acid.

    Coupling Reactions: The benzo[d][1,3]dioxole and thiophene derivatives are coupled using appropriate linkers and reagents.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates to form the urea moiety.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine).

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility vs. However, rigid aromatic systems (e.g., pyridinyl in 5k) may enhance binding affinity to target proteins . The hydroxy group in the pentyl chain could improve solubility and hydrogen-bonding interactions, a feature absent in most analogs except Compound 9c (), which includes a hydroxyprop-2-en-1-one group .

Thiophene Contribution :

  • Thiophene-containing compounds (e.g., 5k, 5h, 5l) consistently show anticancer activity, suggesting this heterocycle plays a critical role in bioactivity . The target compound’s thiophene moiety may similarly enhance pharmacological effects.

Synthetic Yields and Physicochemical Properties :

  • Thiophene derivatives (e.g., 5k, 5h) exhibit moderate yields (55–60%), while chlorophenyl analogs (e.g., 5g) show higher yields (63%). This may reflect challenges in synthesizing thiophene-containing intermediates .
  • Melting points correlate with substituent polarity: chlorophenyl analog 5g (271–273°C) has a higher melting point than thiophene-containing 5k (239–241°C), likely due to stronger intermolecular forces in the former .

Structural and Functional Implications

Anticancer Activity

  • Mechanistic Insights : Urea derivatives with benzo[d][1,3]dioxol-5-yl groups (e.g., 5k) demonstrate broad-spectrum anticancer activity, possibly via kinase inhibition or apoptosis induction. The target compound’s hydroxyalkyl-thiophene chain may modulate selectivity for specific cancer targets .
  • Comparison with 5k: The pyridinyl-thiophene scaffold in 5k achieves 58% yield and sub-micromolar potency in some cell lines.

Anticonvulsant Potential

    Biological Activity

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, identified by its CAS number 2034242-09-4, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of 348.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known to contribute to its biological activities.

    PropertyValue
    CAS Number2034242-09-4
    Molecular FormulaC17H20N2O4S
    Molecular Weight348.4 g/mol

    Synthesis

    The synthesis of this compound generally involves multi-step organic reactions:

    • Formation of the benzo[d][1,3]dioxole moiety : This is achieved through the cyclization of catechol derivatives.
    • Introduction of the thiophene ring : Utilizes thiophene-3-carboxaldehyde.
    • Urea linkage formation : Involves the reaction with isocyanates or isothiocyanates to form the final urea structure.

    Anticancer Properties

    Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activities. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole exhibit cytotoxic effects against various cancer cell lines.

    A specific study highlighted that compounds containing the benzo[d][1,3]dioxole moiety showed broad-spectrum antitumor activity with GI50 values ranging from 15.1 to 28.7 μM against different cancer types including prostate and ovarian cancers .

    The proposed mechanism of action for this compound involves:

    • Interaction with Enzymes/Receptors : The benzo[d][1,3]dioxole moiety may interact with specific enzymes or receptors involved in cancer progression.
    • Modulation of Biochemical Pathways : The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing various signaling pathways.

    Case Studies

    Several case studies have been documented regarding the biological activity of related compounds:

    • Study on Thio-Ureas : A study synthesized thio-ureas and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 16.23 μM against U937 cells, showcasing their potential as anticancer agents .
    • Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial properties with MIC values in the range of 0.03–0.12 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

    Structural Activity Relationship (SAR)

    The structural activity relationship studies indicate that modifications on the benzodioxole and thiophene rings can significantly affect biological activity. For instance:

    • Substituents on the thiophene ring can enhance potency against specific targets.
    • The presence of hydroxyl groups has been correlated with increased solubility and bioavailability.

    Q & A

    Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, and how do reaction conditions influence yield?

    Methodological Answer: The compound can be synthesized via urea-forming reactions between an isocyanate and an amine. A common approach involves reacting a benzo[d][1,3]dioxol-5-yl isocyanate with a thiophene-substituted amine under inert solvents (e.g., dichloromethane or toluene) at reflux. Triethylamine is often added to neutralize HCl byproducts, improving reaction efficiency . For the hydroxyl-pentyl-thiophene side chain, stepwise synthesis may involve protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent unwanted side reactions . Yield optimization requires monitoring reaction time, temperature, and stoichiometric ratios via techniques like TLC or HPLC.

    Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this urea derivative?

    Methodological Answer:

    • NMR: Analyze the integration and splitting patterns of protons in the benzo[d][1,3]dioxol ring (e.g., aromatic protons at δ 6.7–7.1 ppm) and the thiophene moiety (δ 7.2–7.5 ppm). The urea NH protons typically appear as broad singlets at δ 5.5–6.0 ppm .
    • IR: Confirm urea carbonyl stretching at ~1640–1680 cm⁻¹ and hydroxyl groups (broad band ~3200–3500 cm⁻¹) .
    • MS: High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₉H₁₈N₂O₄S) with a molecular ion peak [M+H]⁺.

    Advanced Research Questions

    Q. How can researchers resolve contradictions in observed bioactivity data for this compound across different experimental models?

    Methodological Answer: Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. To address this:

    • Perform pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability assays) to compare bioavailability .
    • Use isothermal titration calorimetry (ITC) to validate target binding affinities under standardized buffer conditions .
    • Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives .

    Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?

    Methodological Answer:

    • QSAR Models: Predict biodegradation pathways and toxicity using software like EPI Suite or TEST, leveraging physicochemical properties (logP, water solubility) .
    • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) or environmental matrices (e.g., soil organic matter) .
    • Ecotoxicity Assays: Combine in silico predictions with lab-based studies on model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity .

    Q. How can researchers optimize the stereochemical purity of the 5-hydroxy-3-(thiophen-2-yl)pentyl side chain during synthesis?

    Methodological Answer:

    • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
    • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) in key steps like hydroxylation or thiophene coupling .
    • Circular Dichroism (CD): Verify enantiomeric excess (ee) by comparing experimental CD spectra with simulated data .

    Data Analysis and Experimental Design

    Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies of this compound?

    Methodological Answer:

    • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
    • ANOVA with Post Hoc Tests: Compare treatment groups across multiple concentrations to identify significant effects .
    • Bootstrap Resampling: Estimate confidence intervals for dose-response parameters in small-sample studies .

    Q. How should researchers design experiments to investigate the compound’s metabolic stability in hepatic microsomes?

    Methodological Answer:

    • Incubation Conditions: Use human or rat liver microsomes with NADPH-regenerating systems at 37°C. Monitor time-dependent degradation via LC-MS/MS .
    • Control Groups: Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH) .
    • Data Normalization: Express metabolite formation rates as pmol/min/mg protein, correcting for background noise .

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